1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid
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Overview
Description
1-Cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with cyclopropyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with 2,5-dimethylimidazole-4-carboxylic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated imidazole derivatives.
Scientific Research Applications
1-Cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Cyclopropyl-2-methyl-1H-imidazole-4-carboxylic acid
- 2,5-Dimethyl-1H-imidazole-4-carboxylic acid
- 1-Cyclopropyl-1H-imidazole-4-carboxylic acid
Uniqueness: 1-Cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity . This combination of substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various applications .
Properties
CAS No. |
1536416-10-0 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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